Propiophenone, 4'-(2-morpholinoethoxy)-, hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride typically involves the reaction of 4’-hydroxypropiophenone with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under reflux conditions for several hours. The product is then purified by recrystallization using ethanol .
Industrial Production Methods
On an industrial scale, the production of Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The morpholinoethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Material Science: It is explored for its use in the development of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Propiophenone, 2’-(2-morpholinoethoxy)-, hydrochloride
- 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide
Uniqueness
Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
20800-10-6 |
---|---|
Molecular Formula |
C15H22ClNO3 |
Molecular Weight |
299.79 g/mol |
IUPAC Name |
1-[4-(2-morpholin-4-ylethoxy)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-2-15(17)13-3-5-14(6-4-13)19-12-9-16-7-10-18-11-8-16;/h3-6H,2,7-12H2,1H3;1H |
InChI Key |
QUQYYKISICIKOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
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